2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a complex organic compound with significant potential in scientific research. Its structure features a bicyclic framework combined with a dioxopyrrolidine moiety, which contributes to its unique chemical properties. The compound's molecular formula is with a molecular weight of approximately 288.37 g/mol. This compound is primarily classified as a pharmaceutical intermediate or a potential drug candidate due to its biological activity and structural characteristics.
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide typically involves several steps, including:
The synthesis may require specific reagents such as dicyclohexylcarbodiimide for coupling reactions and N-hydroxysuccinimide for activating carboxylic acids. Reaction conditions often include controlled temperatures and inert atmospheres to prevent side reactions.
The molecular structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide can be represented in various formats:
InChI=1S/C12H20N2O4S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3
CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O
The compound exhibits a complex three-dimensional structure that influences its chemical reactivity and interaction with biological targets.
The compound can participate in various chemical reactions, including:
Common reaction conditions involve the use of solvents like dimethyl sulfoxide or acetonitrile under reflux or microwave-assisted conditions to enhance yields.
The mechanism of action for 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide primarily revolves around its ability to interact with biological macromolecules such as proteins:
Pharmacokinetic studies suggest that this compound exhibits favorable absorption and metabolic stability, making it a candidate for further drug development.
The compound is classified as an irritant (hazard symbol Xi), indicating caution during handling. It shows stability under normal conditions but may require specific storage conditions (typically at 2–8 °C).
The compound has potential applications in various fields:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4